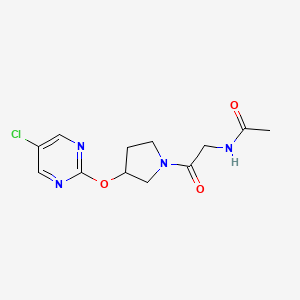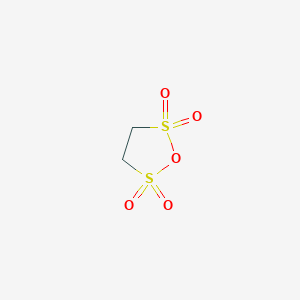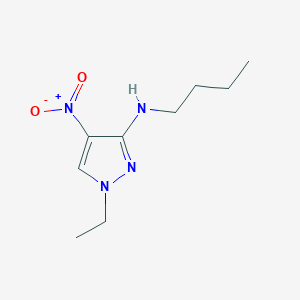
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is a compound of significant interest due to its diverse applications in the fields of chemistry, biology, medicine, and industry. It contains a pyrimidine ring with a dimethylamino group, and is known for its distinct chemical properties and versatility in various reactions.
科学的研究の応用
Chemistry: In organic synthesis, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide serves as a precursor for the development of more complex molecules and functional materials. It is utilized in studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, it acts as a ligand in studying enzyme interactions and receptor binding. Its pyrimidine core is essential for understanding nucleotide analog interactions.
Medicine: Medically, this compound is explored for its potential as a pharmacophore in drug design, particularly in developing treatments for cancer and infectious diseases due to its ability to interact with specific molecular targets.
Industry: Industrially, it finds applications in the production of advanced materials, including polymers and coatings, due to its unique chemical properties that impart desirable mechanical and thermal stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide can be accomplished through several routes. One common method involves the alkylation of 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate, followed by subsequent acetamidation using ammonium acetate in the presence of a suitable catalyst.
- Step 1: Alkylation:
React 6-(dimethylamino)-2-methylpyrimidin-4-amine with ethyl bromoacetate.
Conditions: Use a polar aprotic solvent like dimethyl sulfoxide (DMSO), with potassium carbonate as a base, at 60-70°C.
- Step 2: Acetamidation:
Treat the intermediate with ammonium acetate.
Conditions: Conduct the reaction in ethanol at reflux temperature for 6-8 hours.
Industrial Production Methods: In industrial settings, the production is scaled up using continuous flow reactors to ensure higher yields and purity. The process involves optimized reaction times, temperatures, and the use of robust catalysts to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
- Oxidation:
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide undergoes oxidation when exposed to strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reagents: Hydrogen peroxide or peracids.
Conditions: Aqueous medium at room temperature.
- Reduction:
The compound can be reduced, particularly the acetamide moiety, using reducing agents like lithium aluminum hydride.
Conditions: Anhydrous ether solvents at low temperatures.
- Substitution:
It engages in nucleophilic substitution reactions, especially at the dimethylamino group, resulting in various substituted derivatives.
Reagents: Alkyl halides or acyl chlorides.
Conditions: Conducted in polar solvents with bases such as sodium hydroxide or potassium carbonate.
- N-Oxide derivatives:
- Reduced amide:
- Substituted pyrimidines:
作用機序
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites, altering enzymatic activity, or modulating receptor functions. Key pathways include inhibition of specific kinases or proteases, which can be leveraged for therapeutic purposes.
類似化合物との比較
Compared to other pyrimidine-based compounds, N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is unique due to the presence of both dimethylamino and acetamide groups, which enhance its solubility and reactivity. Similar compounds include:
- N-(2-aminomethyl)pyrimidine-4-amine:
- 2-Methyl-4-(dimethylamino)pyrimidine:
- N-(2-(4-amino-6-(methylthio)pyrimidin-2-yl)amino)ethyl)acetamide:
These compounds share structural similarities but differ in their chemical reactivity and biological interactions, highlighting the uniqueness of this compound.
特性
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-8-14-10(7-11(15-8)16(3)4)13-6-5-12-9(2)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWKTKKHUKDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate](/img/structure/B2955206.png)
![2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2955207.png)

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)
![3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2955214.png)
![2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2955215.png)




![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

